(Piperidin-3-yl)urea
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Overview
Description
(Piperidin-3-yl)urea is a chemical compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, and a urea moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of piperidine with phenyl isocyanate under mild conditions to yield this compound . Another approach involves the use of carbamoyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Piperidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of secondary amines
Substitution: Formation of N-substituted piperidine derivatives
Scientific Research Applications
(Piperidin-3-yl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (Piperidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
N-substituted piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Piperidine-based ureas: Compounds with different substituents on the urea moiety.
Uniqueness
(Piperidin-3-yl)urea is unique due to its specific combination of a piperidine ring and a urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)9-5-2-1-3-8-4-5/h5,8H,1-4H2,(H3,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWMISVGGQSKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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